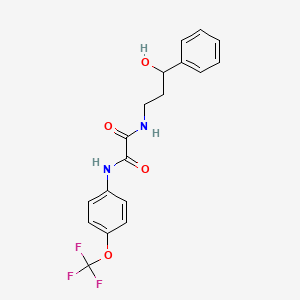

N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

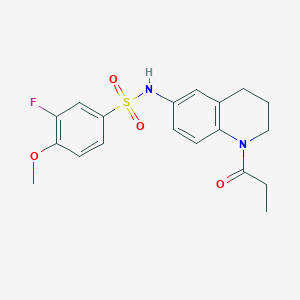

The compound “N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is an oxalamide derivative. Oxalamides are organic compounds containing an oxalamide group, which is a carbonyl group (C=O) linked to a nitrogen atom, and this nitrogen atom is also linked to another carbonyl group. The presence of phenyl groups and a trifluoromethoxy group suggests that this compound may have unique chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate amine and carboxylic acid derivatives. For instance, the reaction of 3-hydroxy-3-phenylpropylamine and 4-(trifluoromethoxy)phenylamine with oxalic acid could potentially yield this compound .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, a trifluoromethoxy group, and an oxalamide group. The 3-hydroxy-3-phenylpropyl and 4-(trifluoromethoxy)phenyl groups are likely to influence the overall shape and polarity of the molecule .Chemical Reactions Analysis

As an oxalamide derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the oxalamide group could make it susceptible to hydrolysis under acidic or basic conditions. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the oxalamide group could enhance its solubility in polar solvents. The trifluoromethoxy group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications

Synthesis Methodologies and Chemical Properties

- A novel synthetic approach for di- and mono-oxalamides , including compounds structurally related to "N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide", has been developed. This methodology involves an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, providing a high-yielding and operationally simple route for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Structural and Material Applications

- Poly(l-lactic acid) (PLLA) Crystallization : The impact of thermal history and shear flow on the crystallization behavior of PLLA in the presence of oxalamide compounds has been studied. Oxalamide compounds like N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) serve as soluble-type nucleators, significantly promoting the crystallization process of PLLA/OXA samples, showcasing the potential of oxalamide compounds in polymer science for enhancing material properties (Shen et al., 2016).

Catalysis and Chemical Reactions

- Electrocatalytic Reactions and Oxidation : N-Oxyl compounds, including oxalamide derivatives, are highlighted for their role in facilitating selective oxidation of organic molecules. These compounds have been utilized as catalysts in both chemical and electrochemical oxidation reactions, illustrating the versatility of oxalamide compounds in catalysis and synthetic chemistry (Nutting et al., 2018).

Molecular and Material Synthesis

- Hydrothermal Assembly of Coordination Compounds : Research has shown the utility of oxalamide compounds in the hydrothermal assembly of coordination compounds, demonstrating their role in structuring and influencing the properties of these materials. This underscores the potential of oxalamide derivatives in the design and synthesis of novel materials with specific functionalities (Gu et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4/c19-18(20,21)27-14-8-6-13(7-9-14)23-17(26)16(25)22-11-10-15(24)12-4-2-1-3-5-12/h1-9,15,24H,10-11H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWKTSDOBFJWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2984397.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2984399.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2984401.png)

![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)

![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)